![molecular formula C17H15N3O2S B4897349 {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Übersicht
Beschreibung
{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as MPTA, is a chemical compound that has been studied for its potential use in various scientific applications. This compound is a member of the 1,2,4-triazole family and contains a thioacetic acid functional group. In
Wirkmechanismus
The exact mechanism of action of {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is not yet fully understood. However, it is believed that {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of fungal cell membrane integrity leads to cell death.
Biochemical and Physiological Effects:
{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to have low toxicity in both in vitro and in vivo studies. In a study conducted by Li et al. (2017), {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid was found to have no significant toxicity to human liver cells at concentrations up to 128 μg/mL. In a separate study, {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid was shown to have no acute toxicity in mice at doses up to 2000 mg/kg.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid in lab experiments is its low toxicity profile. This makes it a safer alternative to other antifungal agents that may have more harmful side effects. A limitation of using {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid. One area of interest is the development of {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid as an antifungal drug for clinical use. Further studies are needed to determine the efficacy of {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid in vivo and to optimize its pharmacokinetic properties. Another potential future direction is the investigation of {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid as a tool for studying the role of ergosterol in fungal cell membrane function. Additionally, {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid could be further explored for its potential use in other scientific applications, such as in the synthesis of other compounds or as a catalyst in chemical reactions.
Wissenschaftliche Forschungsanwendungen
{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been studied for its potential use as an antifungal agent. In a study conducted by Li et al. (2017), {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid was found to exhibit potent antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. The study also showed that {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid had a low toxicity profile, making it a promising candidate for further development as an antifungal drug.
Eigenschaften
IUPAC Name |
2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-5-7-13(10-12)16-18-19-17(23-11-15(21)22)20(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXAHVDZPYZRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



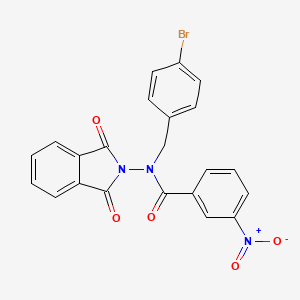
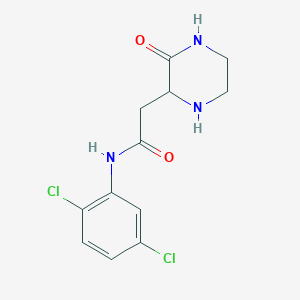
![3-methyl-5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897277.png)
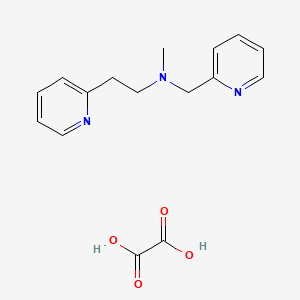
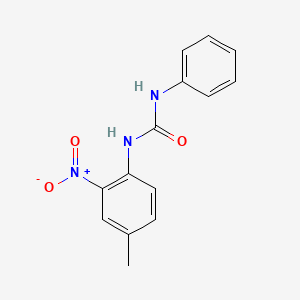
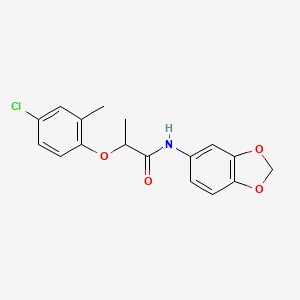
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)
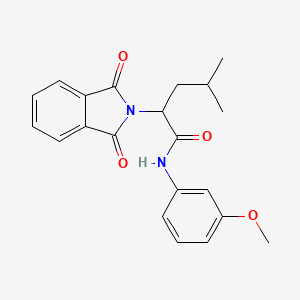
![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)